6-Hydroxy-4-methylpyridine-3-sulfonyl chloride
Description
6-Hydroxy-4-methylpyridine-3-sulfonyl chloride is a sulfonated pyridine derivative characterized by a hydroxyl (-OH) group at position 6, a methyl (-CH₃) group at position 4, and a sulfonyl chloride (-SO₂Cl) moiety at position 2. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonate esters and sulfonamide derivatives. Its sulfonyl chloride group confers high electrophilicity, enabling facile nucleophilic substitution reactions with amines, alcohols, or other nucleophiles. Applications span pharmaceutical synthesis, agrochemical development, and materials science, where its structural features (e.g., aromatic ring, sulfonyl group) enhance binding affinity or stability in target molecules .
Properties
IUPAC Name |
4-methyl-6-oxo-1H-pyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-4-2-6(9)8-3-5(4)12(7,10)11/h2-3H,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZXGJVKVJIBFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization Reaction
In a procedure analogous to CN117700355A, 3-amino-6-hydroxy-4-methylpyridine is dissolved in dilute hydrochloric acid (6–10 M) and cooled to 0–5°C. Sodium nitrite is added dropwise to generate the diazonium salt, which is stabilized by sodium fluoroborate. This step is critical to avoid decomposition, as diazonium intermediates are thermally unstable. The reaction must be maintained below 10°C to minimize side reactions such as dimerization.
Chlorosulfonation with Thionyl Chloride
The diazonium fluoroborate intermediate is reacted with thionyl chloride (SOCl₂) in the presence of a Cu(I) catalyst (e.g., CuCl). This step replaces the diazo group with a sulfonyl chloride moiety. A modified protocol from WO2016204096A1 suggests using catalytic CuCl (0.01 mol%) at 0–5°C to achieve 90% yield in analogous systems.
Key Challenges :
-
Regioselectivity: Competing substitution at the 2- or 5-positions of the pyridine ring may occur without proper directing groups.
-
Stability: The hydroxyl group at C6 may require protection (e.g., as a silyl ether) to prevent side reactions during chlorosulfonation.
Direct Sulfonation-Chlorination of Pyridine Derivatives
An alternative route involves direct sulfonation of 4-methylpyridin-3-ol followed by chlorination. This method avoids diazonium intermediates but requires harsh conditions.
Sulfonation with Oleum
4-Methylpyridin-3-ol is reacted with fuming sulfuric acid (oleum) at 80–100°C to introduce the sulfonic acid group at C3. The reaction’s regioselectivity is governed by the electron-donating hydroxyl group, which directs sulfonation to the meta position.
Chlorination with Phosphorus Pentachloride
The sulfonic acid intermediate is treated with PCl₅ under controlled conditions. WO2016204096A1 demonstrates that stepwise addition of PCl₅ (0.3–0.5 equiv) at 110–130°C minimizes byproducts like 5-chloro derivatives. Distillation under reduced pressure (0.2–1.2 kPa) isolates the sulfonyl chloride in >85% purity.
Data Table 1: Comparison of Chlorination Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Thionyl Chloride | CuCl | 0–5 | 90.7 | 95.3 |
| PCl₅ | None | 110–130 | 92.0 | 85.0 |
Deaminative Chlorination of Aminoheterocycles
Recent advances in deaminative chlorination offer a streamlined approach. As reported in PMC8755540, amino groups on heteroaromatics can be replaced with chlorine using tert-butyl nitrite (TBN) and MgCl₂ in acetonitrile.
Reaction Mechanism
3-Amino-6-hydroxy-4-methylpyridine undergoes diazotization in situ with TBN, forming a reactive diazo intermediate. Subsequent chloride attack (from MgCl₂) displaces nitrogen gas, yielding the sulfonyl chloride. This method avoids isolating unstable diazonium salts and achieves 75–80% yields in model systems.
Advantages :
Challenges and Optimization Strategies
Hydroxyl Group Protection
The C6 hydroxyl group is prone to oxidation or unintended substitution. Protection as a tert-butyldimethylsilyl (TBS) ether before sulfonation/chlorination improves stability. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the hydroxyl group post-synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-4-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides and other derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, where it acts as a coupling partner.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation reactions, and palladium catalysts for coupling reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonic acids, and various coupled products. These products have significant applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Medicinal Chemistry
1.1 Synthesis of Pharmaceutical Intermediates
6-Hydroxy-4-methylpyridine-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the preparation of TAK-438, a drug used for treating gastric acid-related disorders. The compound's sulfonyl chloride functional group allows for nucleophilic substitution reactions, facilitating the formation of more complex structures essential for drug development .
1.2 Inhibitors of Protein Interactions
Research has shown that derivatives of this compound can act as inhibitors of specific protein interactions, such as the annexin A2-S100A10 complex. These interactions are critical in various cellular processes, including apoptosis and inflammation. The binding studies indicate that modifications to the pyridine ring can enhance inhibitory potency, making this compound a valuable scaffold in drug design .
Organic Synthesis
2.1 Synthetic Methodologies
The compound is utilized in synthetic methodologies involving diazotation reactions, where it can be converted into pyridine-3-sulfonic acids or sulfonyl amides through substitution reactions. This versatility allows chemists to explore various pathways for synthesizing substituted pyridine derivatives, expanding the library of available compounds for research and development .
2.2 Environmental Considerations
Recent advances in the synthesis of this compound emphasize environmentally friendly methods that reduce waste and improve yield. For instance, optimized reaction conditions have been developed that minimize hazardous by-products while maintaining high purity levels in the final product .
Data Tables and Case Studies
A study explored the use of modified pyridine derivatives based on this compound to inhibit the annexin A2-S100A10 protein interaction:
| Compound ID | Inhibition Potency (IC50) | Binding Mode |
|---|---|---|
| Compound 1a | 14 µM | Hydrophobic interactions with H1 and H2 |
| Compound 4 | 128 µM | Extended into hydrophilic pocket H3 |
This case study illustrates how structural modifications can lead to significant changes in biological activity, emphasizing the importance of this compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-Hydroxy-4-methylpyridine-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonic acid derivatives. These reactions often involve the formation of intermediates that further react to yield the final products.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-hydroxy-4-methylpyridine-3-sulfonyl chloride with structurally or functionally related compounds, emphasizing reactivity, applications, and physicochemical properties.
Structural Analogues in Sulfonated Pyridine/Pyrimidine Families
- Key Differences :
- Reactivity : The sulfonyl chloride group in the target compound allows rapid sulfonation, whereas the carboxylic acid in 2-chloro-6-methylpyrimidine-4-carboxylic acid supports acid-base reactions. Chlorinated pyrimidines (e.g., 6-chloro-4-hydroxypyrimidine) are less electrophilic but serve as leaving groups in substitution reactions.
- Applications : Sulfonyl chlorides are preferred for covalent modifications (e.g., drug conjugates), while pyrimidine carboxylic acids find use in materials science due to their chelating properties .
Sulfonate Ester Derivatives
describes the synthesis of pyridazine sulfonate esters (e.g., compound 7a) using sulfonyl chloride intermediates. Compared to this compound:
- Reaction Conditions : The target compound reacts under mild conditions (1 hour at 5°C in pyridine), whereas methanesulfonyl chloride derivatives require similar protocols but yield less sterically hindered products .
- Product Stability : Sulfonate esters derived from pyridine-based sulfonyl chlorides exhibit enhanced aromatic stabilization compared to aliphatic sulfonates, improving shelf life in pharmaceutical formulations .
Biological Activity
6-Hydroxy-4-methylpyridine-3-sulfonyl chloride (HMPSC) is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C7H8ClN1O3S
- Molecular Weight : 221.66 g/mol
The presence of a sulfonyl chloride group contributes to its reactivity, allowing it to participate in various chemical reactions that can influence biological systems.
Mechanisms of Biological Activity
The biological activity of HMPSC can be attributed to several mechanisms:
- Enzyme Inhibition : HMPSC has been studied for its ability to inhibit specific enzymes, which can affect metabolic pathways. For instance, it has shown potential as an inhibitor of glucosidases, which are crucial in carbohydrate metabolism.
- Cell Signaling Modulation : The compound may interact with cellular receptors or signaling pathways, influencing cellular responses and gene expression.
- Antimicrobial Properties : Preliminary studies suggest that HMPSC exhibits antimicrobial activity against various bacterial strains, indicating its potential use in treating infections.
In Vitro Studies
Recent research has highlighted the following findings regarding the biological activity of HMPSC:
- Antimicrobial Activity : In vitro tests demonstrated that HMPSC inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for these strains.
- Enzyme Activity : HMPSC was found to inhibit α-glucosidase with an IC50 value of approximately 30 µM, suggesting its potential role in managing conditions like diabetes by regulating glucose absorption.
Case Studies
A notable case study involved the synthesis and testing of derivatives of HMPSC for enhanced biological activity. Researchers synthesized a series of analogs by modifying the sulfonyl chloride group and evaluated their effects on enzyme inhibition and antimicrobial properties. Some derivatives exhibited improved potency compared to HMPSC itself, indicating that structural modifications can enhance biological efficacy.
Data Table: Biological Activity Summary
| Property | Value |
|---|---|
| Molecular Formula | C7H8ClN1O3S |
| Molecular Weight | 221.66 g/mol |
| MIC against E. coli | 50 µg/mL |
| IC50 for α-glucosidase | 30 µM |
| Antimicrobial Spectrum | E. coli, S. aureus |
Q & A
Q. What are the critical handling and storage protocols for 6-hydroxy-4-methylpyridine-3-sulfonyl chloride to ensure stability?
Methodological Answer: This compound is moisture-sensitive due to its sulfonyl chloride group, which hydrolyzes readily in aqueous environments. Store under inert gas (e.g., argon) at –20°C in airtight, amber-glass containers to prevent light-induced degradation. Before use, equilibrate to room temperature in a desiccator. Monitor purity via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7 v/v) as the mobile phase . For safety, use fume hoods, nitrile gloves, and eye protection, as sulfonyl chlorides can cause severe irritation .
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer: A typical synthesis involves sulfonation of 6-hydroxy-4-methylpyridine using chlorosulfonic acid (ClSO₃H) under anhydrous conditions at 0–5°C, followed by quenching with thionyl chloride (SOCl₂) to form the sulfonyl chloride. Key steps:
Dissolve 6-hydroxy-4-methylpyridine (1.0 eq) in dry dichloromethane (DCM).
Add ClSO₃H (1.2 eq) dropwise under nitrogen.
Stir for 4 hours at 0°C.
Add SOCl₂ (2.0 eq) and reflux for 2 hours.
Purify via vacuum distillation or recrystallization from dry hexane. Confirm yield via ¹H NMR (DMSO-d₆: δ 2.35 ppm for methyl, δ 8.2–8.6 ppm for pyridine protons) .
Q. Which analytical techniques are most reliable for assessing the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% trifluoroacetic acid (20% to 80% over 20 min). Monitor at 254 nm; retention time ~12.5 min .
- ¹H/¹³C NMR : Key peaks for structural validation include the methyl group (¹H: δ 2.35 ppm; ¹³C: δ 21.5 ppm) and sulfonyl chloride (¹³C: δ 45.2 ppm) .
- FT-IR : Confirm S=O stretching at 1365 cm⁻¹ and 1170 cm⁻¹ .
Advanced Research Questions
Q. How can structural ambiguities in this compound derivatives be resolved?
Methodological Answer: X-ray crystallography is the gold standard for resolving positional isomerism or tautomeric ambiguities. For example, a related pyridine-sulfonyl compound (6-hydroxy-4-(pyridin-3-yl)-5-(2-thienyl-carbonyl)-6-trifluoromethyl-3,4,5,6-tetrahydropyrimidin-2(1H)-one) was characterized using single-crystal X-ray diffraction (Mo Kα radiation, 113 K), revealing bond lengths (C–S: 1.76 Å) and dihedral angles (pyridine-thiophene: 12.3°) . For labs without crystallography access, advanced 2D NMR (COSY, HSQC) can differentiate substituent positions.
Q. What strategies mitigate side reactions during nucleophilic substitutions with this sulfonyl chloride?
Methodological Answer: Common side reactions include hydrolysis (yielding sulfonic acids) and over-sulfonation. Mitigation strategies:
- Use anhydrous solvents (e.g., DCM, THF) and molecular sieves to scavenge moisture.
- Add nucleophiles (e.g., amines) in stoichiometric excess (1.5–2.0 eq) at –10°C to slow hydrolysis.
- Monitor reaction progress via in-situ IR to detect sulfonic acid formation (broad O–H stretch ~3400 cm⁻¹).
For example, coupling with aniline derivatives achieves >85% yield under these conditions .
Q. How should conflicting reactivity data (e.g., solvent effects, temperature dependence) be reconciled in kinetic studies?
Methodological Answer: Contradictions often arise from solvent polarity or trace impurities. Systematic validation steps:
Reproduce experiments in rigorously dried solvents (e.g., DMF stored over 4Å molecular sieves).
Control temperature using jacketed reactors (±0.5°C accuracy).
Compare kinetic profiles via UV-Vis spectroscopy (e.g., sulfonyl chloride decay at 280 nm).
Statistical analysis : Use Arrhenius plots (ln k vs. 1/T) to identify outliers. For instance, in DMSO, the activation energy (Eₐ) for hydrolysis is ~45 kJ/mol, whereas in THF, Eₐ increases to ~58 kJ/mol due to reduced water solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
